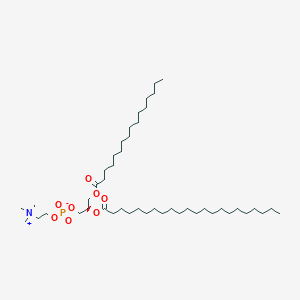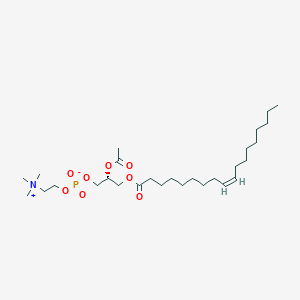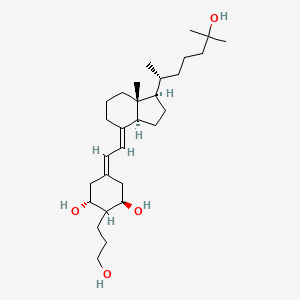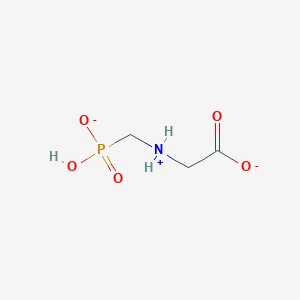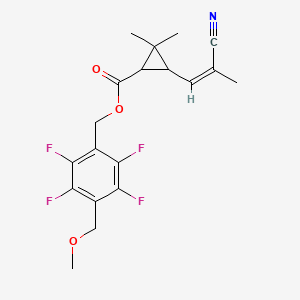
Momfluorothrin
描述
Momfluorothrin is a novel pyrethroid insecticide discovered by Sumitomo Chemical Co., Ltd . It has a molecular formula of C19H19F4NO3 . It exhibits excellent knockdown activity, which is approximately 20-fold higher against house flies and approximately 30-fold higher against German cockroaches than that of Tetramethrin in aerosol formulation .
Synthesis Analysis
Momfluorothrin was developed by modifying the alcohol part of natural pyrethrin to 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol . Further modifications have been made to develop a new pyrethroid having excellent knockdown activity for house flies and cockroaches .Molecular Structure Analysis
The molecular structure of Momfluorothrin is [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-[(Z)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate . It has a molecular weight of 385.4 g/mol .Chemical Reactions Analysis
Momfluorothrin is stable in various solvents, and because it is an ester compound, there is a possibility that transesterification reactions may occur in the presence of alcohol, depending on the conditions .Physical And Chemical Properties Analysis
Momfluorothrin is a pale yellow crystalline solid soluble in organic solvents such as acetone and ethyl acetate, but hardly soluble in water . The vapor pressure is 1.390 × 10−6 Pa (25 °C), which is low similar to that of Tetramethrin, which is a solid pyrethroid .科学研究应用
Insecticide
Momfluorothrin is a novel pyrethroid insecticide discovered by Sumitomo Chemical Co., Ltd . It exhibits excellent knockdown activity, which is approximately 20-fold higher against house flies and approximately 30-fold higher against German cockroaches than that of Tetramethrin in aerosol formulation .
Aerosol Formulation
Momfluorothrin has been developed as a new synthetic pyrethroid for aerosol formulation . It has an activity (KT50 (min)) approximately 20-fold greater than that of tetramethrin .
Environmental Health Science
In the field of environmental health science, Momfluorothrin is being studied for its potential applications . It’s a new pyrethroid that has shown excellent knockdown efficacy against the housefly and German cockroach .
Pest Control
Momfluorothrin is widely used for controlling pest insects . It has higher activity in aerosol formulation than tetramethrin, especially against flies and cockroaches .
Mosquito Control
Momfluorothrin is an innovative mosquito control agent . It has four fluorine atoms on the alcohol moiety, which increases its insecticidal activities .
Stability
In accelerated stability tests in basic aqueous solutions, Momfluorothrin was found to decompose . This property is important in understanding its behavior in different environments and its potential applications.
作用机制
Target of Action
Momfluorothrin is primarily targeted at various types of insects, including house flies and German cockroaches . It is an insecticide used for non-food and outdoor use .
Mode of Action
Momfluorothrin is a pyrethroid insecticide that works by keeping sodium channels in the neuronal membranes open, leading to hyperexcitation and paralysis . This results in a rapid knockdown effect on the targeted insects .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the nervous system of insects by affecting the sodium channels in their neuronal membranes .
Result of Action
The primary result of Momfluorothrin’s action is the rapid knockdown of targeted insects. It exhibits excellent knockdown activity, which is approximately 20-fold higher against house flies and approximately 30-fold higher against German cockroaches than that of Tetramethrin in aerosol formulation . In addition to this extremely high knockdown activity, it has an excellent performance (freezing effect) that knocked-down insects are promptly immobilized .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Momfluorothrin. For instance, the stability of natural pyrethrins in sunlight and heat is insufficient
安全和危害
When handling Momfluorothrin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-[(Z)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4NO3/c1-9(6-24)5-12-13(19(12,2)3)18(25)27-8-11-16(22)14(20)10(7-26-4)15(21)17(11)23/h5,12-13H,7-8H2,1-4H3/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJITPZADZSLBP-UITAMQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Momfluorothrin | |
CAS RN |
609346-29-4, 1462343-40-3 | |
| Record name | Momfluorothrin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609346294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Momfluorothrin, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462343403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOMFLUOROTHRIN, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3782I29Z4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Momfluorothrin interact with its target and what are the downstream effects?
A1: Momfluorothrin exerts its effects primarily by activating the constitutive androstane receptor (CAR) [, , ]. This activation triggers a cascade of downstream effects, most notably the induction of cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP2B subfamily [, ]. This leads to increased liver weight, hepatocyte hypertrophy, and a surge in hepatocyte replicative DNA synthesis [, ]. These changes, especially the increased cell proliferation, contribute to the development of hepatocellular tumors in rats [, , ].
Q2: What is the relevance of Momfluorothrin's mode of action for humans?
A2: While Momfluorothrin activates CAR in both rat and human hepatocytes, a critical difference exists in the downstream effects. Although Momfluorothrin induces CYP2B enzyme activity in both species, it only leads to increased replicative DNA synthesis in rat hepatocytes [, ]. Human hepatocytes appear to be resistant to this mitogenic effect [, ]. This species-specific difference suggests that the CAR-mediated mechanism of tumor formation observed in rats may not directly translate to humans, indicating a potentially lower carcinogenic risk for humans [, ].
Q3: What evidence supports the claim that Momfluorothrin's tumorigenic effects are specifically mediated by CAR?
A3: Several lines of evidence point to CAR as the primary mediator of Momfluorothrin-induced liver tumors in rats. First, Momfluorothrin's effects on liver weight, CYP2B activity, and hepatocyte proliferation closely resemble those of phenobarbital, a known CAR activator []. Second, these effects are significantly diminished in CAR knockout rats, demonstrating the receptor's crucial role []. Finally, silencing CAR in cultured rat hepatocytes effectively blocks Momfluorothrin-induced CYP2B expression []. This combined evidence strongly supports CAR activation as the key mechanism underlying Momfluorothrin's effects on the liver.
Q4: What are the implications of the metabolic pathway of Momfluorothrin for its potential toxicity?
A4: Momfluorothrin is primarily metabolized through oxidative cleavage of its propenyl double bond, resulting in aldehyde and carboxylic acid derivatives []. These metabolites are further processed via hydrolysis, glucose conjugation, and modifications with malonic acid or ribose []. Understanding the metabolic fate of Momfluorothrin is crucial for assessing its potential for bioaccumulation and long-term toxicity. Further research on the specific enzymes involved in its metabolism and the potential for reactive metabolite formation could provide a more comprehensive picture of its safety profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

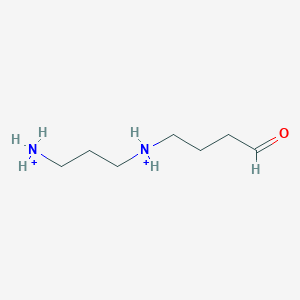
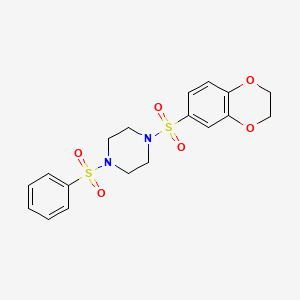


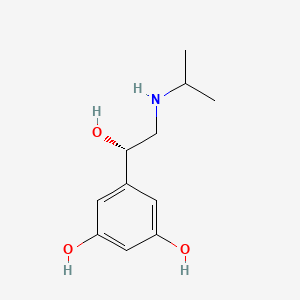
![(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263137.png)
![(4R,5S,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1263139.png)

